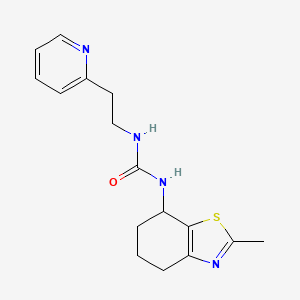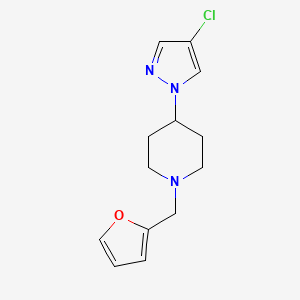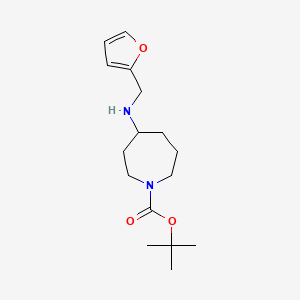![molecular formula C16H15N5O B7647610 N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as THIQ and has been synthesized using different methods.
科学研究应用
THIQ has been the subject of scientific research due to its potential applications in various fields. One of the main applications of THIQ is in the field of neuroscience. THIQ has been shown to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property of THIQ has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
THIQ has also been used in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. THIQ has been studied as a potential chemotherapeutic agent for various types of cancer such as breast cancer, lung cancer, and leukemia.
作用机制
The mechanism of action of THIQ involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the area of the brain affected. THIQ has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other monoamine neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of THIQ depend on its binding to the DAT and its inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have various effects such as increased motivation, pleasure, and reward. THIQ has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various diseases.
实验室实验的优点和局限性
One of the advantages of using THIQ in lab experiments is its high affinity for the DAT, which allows for the selective targeting of dopamine neurons. THIQ is also a stable compound that can be easily synthesized and purified. However, one of the limitations of using THIQ in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.
未来方向
There are several future directions for the research on THIQ. One of the directions is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to study its potential therapeutic applications in cancer treatment. Additionally, further research is needed to understand the mechanism of action of THIQ and its potential side effects.
合成方法
The synthesis of THIQ involves the reaction of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine with quinoline-5-carboxylic acid chloride. This reaction results in the formation of THIQ, which is a white solid with a melting point of 178-180°C. The purity of THIQ can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(12-5-3-7-13-11(12)6-4-9-17-13)18-16-20-19-14-8-1-2-10-21(14)16/h3-7,9H,1-2,8,10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXMTVPDUHNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC(=O)C3=C4C=CC=NC4=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)


![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
